Tert-butyl 2-(4-bromophenyl)acetate
Overview
Description
Tert-butyl 2-(4-bromophenyl)acetate is a chemical compound used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists .
Synthesis Analysis
The synthesis of this compound involves the use of 4-bromophenylacetic acid and BF3 OEt2. The mixture is stirred overnight at room temperature and then poured into water. The aqueous phase is extracted with EtOAc, washed with saturated aq NaHCtheta3, dried over anhydrous Na2SO4, and concentrated in vacuo .Molecular Structure Analysis
The molecular formula of this compound is C12H15BrO2 . The molecular weight is 271.15 .Chemical Reactions Analysis
This compound is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . The exact chemical reactions involving this compound may vary depending on the specific synthesis process.Physical and Chemical Properties Analysis
This compound is a solid or semi-solid or liquid substance . It has a predicted boiling point of 305.7±17.0 °C and a predicted density of 1.303±0.06 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
Synthesis Applications
Tert-butyl 2-(4-bromophenyl)acetate finds application in the synthesis of various compounds. For instance, it has been used in the synthesis of spirocyclic indoline lactones, demonstrating its utility in forming complex molecular structures. This process involves base-promoted cyclization and subsequent C3-alkylation, leading to high yields of the desired product as a single diastereomer (Hodges, Wang, & Riley, 2004).
Catalysis
The compound is also significant in catalytic processes. In one study, it was part of a catalyst system for Suzuki coupling reactions. These catalysts, involving mixtures of palladium acetate and derivatives like o-(di-tert-butylphosphino)biphenyl, are highly active at room temperature and can tolerate a broad range of functional groups, including the use of sterically hindered substrates (Wolfe, Singer, Yang, & Buchwald, 1999).
Oxidation Reactions
Another application is in oxidation reactions. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol using a hydrogen peroxide-heteropolyacid system in the presence of tert-butyl derivatives, including this compound, results in the formation of various oxidized products, indicating its role in facilitating complex organic reactions (Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990).
Alkylation
In alkylation processes, this compound has shown potential. For instance, acetates were alkylated with primary alcohols and alpha,omega-diols in the presence of tert-BuOK under the influence of IrCl(cod), demonstrating the versatility of this compound in organic synthesis (Iuchi, Obora, & Ishii, 2010).
Nitration
The compound also plays a role in nitration reactions. For example, the nitration of p-tert-butyltoluene in acetic anhydride using tert-butyl derivatives leads to various nitrated products, showcasing its utility in specific organic synthesis pathways (Fischer & Woderer, 1976).
Safety and Hazards
Tert-butyl 2-(4-bromophenyl)acetate is classified as a hazardous substance. It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Relevant Papers Unfortunately, the search results did not provide specific papers related to this compound .
Mechanism of Action
Target of Action
Tert-butyl 2-(4-bromophenyl)acetate is primarily used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . These derivatives are known to act as glucagon receptor antagonists .
Mode of Action
The compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, it serves as a boron reagent, participating in transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new Pd-C bond .
Biochemical Pathways
The primary biochemical pathway involving this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The compound’s role as a boron reagent in this reaction allows it to contribute to the formation of biaryl amide derivatives .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 3.11 , suggests that it may readily cross cell membranes, potentially influencing its distribution within the body .
Result of Action
The primary result of the action of this compound is the formation of thiophene-containing biaryl amide derivatives . These derivatives can act as glucagon receptor antagonists , potentially influencing glucose metabolism and insulin regulation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be between 2-8°C in a dry environment . Additionally, its solubility, which is moderately soluble , can impact its availability for reactions . Safety precautions should also be taken when handling this compound due to its potential hazards .
Biochemical Analysis
Biochemical Properties
It is known that it can serve as a reactant in the preparation of thiophene-containing biaryl amide derivatives, which act as glucagon receptor antagonists .
Molecular Mechanism
The molecular mechanism of Tert-butyl 2-(4-bromophenyl)acetate is not well-defined. It is known to participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Properties
IUPAC Name |
tert-butyl 2-(4-bromophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSZCAZHKBNPDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33155-58-7 | |
Record name | tert-butyl 2-(4-bromophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.